This compound is classified under:
The synthesis of 2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid has been explored through various methods. A notable approach involves starting from 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine. This compound undergoes a series of reactions including alkylation with ethyl 3-bromopropionate under phase-transfer catalysis conditions, followed by saponification to yield the desired carboxylic acid derivative.
The molecular structure of 2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid features:
The reactivity of 2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid can be attributed to its functional groups:
These reactions are crucial for developing derivatives with enhanced biological activity or altered pharmacokinetic properties .
The mechanism of action for compounds like 2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid often involves interaction with biological targets such as enzymes or receptors. For instance:
The pyrrolo[2,3-d]pyrimidine core forms hydrogen bonds with key residues in target proteins, enhancing binding affinity and specificity .
Characterization methods include High Performance Liquid Chromatography (HPLC) for purity assessment and Mass Spectrometry (MS) for molecular weight determination .
The applications of 2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid span several fields:
This compound represents a significant area of interest for ongoing research into novel therapeutic agents and materials .
The synthesis of 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (CAS: 1546503-95-0, MW: 178.15 g/mol, Formula: C₇H₆N₄O₂) demands precise regiocontrol due to the presence of multiple reactive sites. Commercial routes utilize cold-chain transportation to preserve the labile carboxylic acid moiety, with suppliers offering the compound at 97% purity (CAS: 1488-48-8) [2] [6]. A critical advancement involves directed metalation strategies that exploit the C5-carboxylic acid as a directing group, enabling selective C6 functionalization. Alternative routes employ Gould-Jacobs cyclization of ethoxymethylenemalononitrile derivatives with aminopyrimidines, achieving the core scaffold in ≤65% yield. The 2-amino group is typically introduced via guanidine cyclization or protected as Boc derivatives prior to carboxylation to avoid side reactions. Recent protocols emphasize microwave-assisted hydrolysis of ester precursors (e.g., ethyl 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate) using LiOH/THF/H₂O at 60°C, achieving near-quantitative conversion while minimizing decarboxylation [2] .
Table 1: Regioselective Synthesis Methods for 2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid
Method | Key Reagent/Intermediate | Regiocontrol Feature | Yield (%) |
---|---|---|---|
Gould-Jacobs Cyclization | Ethoxymethylenemalononitrile | Thermal cyclization at C5-C6 bond | 60-65 |
Directed Metalation | Pd(OAc)₂, Ag₂CO₃ | C6-Halogenation via carboxyl-directed C–H activation | 75 |
Ester Hydrolysis | LiOH, THF/H₂O, 60°C | Selective carboxyl deprotection | 95 |
N7 Protection Route | Tosyl chloride/pyridine | Blocks N7 for C4 functionalization | 82 (two steps) |
Retrosynthetic disconnection of the pyrrolo[2,3-d]pyrimidine core reveals two strategic intermediates: 4-chloro-6-iodo-7-tosylpyrrolo[2,3-d]pyrimidine (for C6 diversification) and ethyl 2-aminopyrimidine-4-carboxylate (for ring annulation). The US5254687A patent outlines a malononitrile-based approach where ethyl 3-chloro-3-oxopropanoate reacts with 4-fluoroaniline, followed by Michael addition and cyclization to yield 4-aminopyrrolo[2,3-d]pyrimidine esters [4]. A high-yielding route employs Suzuki-Miyaura coupling on iodinated intermediates (e.g., 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine) with boronic acids prior to carboxyl functionalization, enabling the installation of aryl/heteroaryl groups at C6. The N7 nitrogen often requires tosyl protection (TsCl/pyridine) during halogenation to prevent quaternization, with deprotection using NaOH/MeOH upon demand [10]. For C5-carboxylation, Vilsmeier-Haack formylation followed by Pinnick oxidation proves effective, though direct carboxylation using n-BuLi/CO₂ is feasible with protected nitrogens.
Table 2: Key Intermediates in Pyrrolo[2,3-d]pyrimidine Synthesis
Intermediate | CAS | Role in Retrosynthesis | Derivatization Potential |
---|---|---|---|
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 186519-92-6 | Electrophilic C4 for nucleophilic substitution | Amines, alkoxides, thiols |
Ethyl 4-(2-(5-amino-4-cyanofuran-3-yl)ethyl]benzoate | - | Annulation precursor via guanidine cyclization | Cyclization to pyrrolopyrimidine |
6-Iodo-4-chloro-7-tosylpyrrolo[2,3-d]pyrimidine | - | Cross-coupling substrate at C6 | Suzuki, Stille, Sonogashira |
2-(Aminomethylene)malonic acid diethyl ester | - | Provides C5-C6-N7 fragment | Condensation with amidines |
Positional modifications at C4 and C6 profoundly impact kinase inhibitory activity. Replacing the 4-amino group (pKa ~8.2) with chlorine (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, CAS: 186519-92-6) enhances electrophilicity for nucleophilic displacement by anilines or alkylamines, critical for achieving type II kinase inhibition [7] [10]. In RET kinase inhibitors, 4-tert-butylaniline at C4 combined with 6-(3-carbamoylphenyl) groups yields compounds with IC50 < 100 nM by extending into the hydrophobic back pocket. For c-Met/Axl inhibitors, 4-morpholino or 4-pyrrolidinyl substitutions improve metabolic stability by blocking CYP3A4 oxidation, while 6-aryl groups with ortho-amide linkers (e.g., compound 22a) engage DFG motif hydrogen bonding [5]. The carboxylic acid at C5 enables amide coupling with solvent-exposed groups; 5-(4-(2-(piperazin-1-yl)ethoxy)benzamido derivatives exhibit 10-fold potency increases in cellular assays due to enhanced solubility and target engagement [7].
Halogenation serves dual roles: enabling cross-coupling (C6-iodo derivatives) and modulating electron withdrawal. C6-fluoro substitution increases electrophilicity of the adjacent C5 carboxyl, facilitating amide coupling with sterically hindered amines, while C6-bromo allows Suzuki diversification to biaryls enhancing kinase selectivity [6] [10]. SAR studies of Axl inhibitors demonstrate that C5 amides derived from 2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid and 4-(2-aminoethyl)piperazine improve water solubility (log P from 3.2 → 1.8) without sacrificing c-Met affinity (IC50 1 nM). Side-chain hydrogen bond donors are critical: urea-linked derivatives from 4-amino analogs engage Glu1127 and Asp1222 in c-Met, while methylene linkers reduce potency 100-fold. Molecular docking confirms that C2-amino and C5-carboxyl groups form bidentate hydrogen bonds with Met1160 and Pro1158 in c-Met’s hinge region, explaining why N-methylation at C2 ablates activity (ΔG binding +3.2 kcal/mol) [5] [7].
Table 3: Structure-Activity Relationship (SAR) of Key Derivatives
Modification Site | Functional Group | Biological Target | Effect on Activity |
---|---|---|---|
C4 | 4-Amino | RET kinase | Base activity (IC50 7.69 μM) |
C4 | 4-(5-tert-Butylisoxazolyl) | RET kinase | ↑↑ Potency (IC50 76 nM) |
C5 | Carboxylic acid | Axl/c-Met | Essential for hinge binding |
C5 | Piperazinylamide | Axl/c-Met | ↑ Solubility & cellular potency |
C6 | Iodo | General | Enables cross-coupling diversification |
C6 | 3-Carbamoylphenyl | RET kinase | ↑↑↓ Selectivity over VEGFR2 |
Compounds Cited in Article:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: